Copper iodate

Vue d'ensemble

Description

Synthesis Analysis

Copper iodate can be synthesized through different chemical reactions. One common method involves the reaction of copper(II) salt with an iodate source in an aqueous solution. This process may include the direct reaction of elements in toluene or the reaction of iodide with a copper(II) salt, leading to the formation of copper(I) iodide as an intermediate product. This copper(I) iodide then undergoes further reactions to form copper iodate (Margolis, Schaeffer, & Yoder, 2001).

Molecular Structure Analysis

The molecular structure of copper iodate and its derivatives can vary significantly. For instance, studies have shown that copper(I) iodide can form complexes with different geometries, depending on the ligands present. These complexes can exhibit tetrahedral or trigonal planar geometries, indicating the versatility of copper iodate's chemical structure. Moreover, the crystal structure of copper(I) iodide derivatives, such as those formed with bis(diphenylphosphino)methane, reveals a centrosymmetric core with mixed tetrahedral and trigonal geometries, highlighting the structural diversity of copper iodate compounds (Camus, Nardin, & Randaccio, 1975).

Chemical Reactions and Properties

Copper iodate participates in various chemical reactions, including catalyzed aerobic oxidative CN and CS bond formations through CH activation. These reactions are significant for synthesizing functionalized imidazo[1,2‐a]pyridines, demonstrating copper iodate's role in facilitating complex chemical transformations (Mohan, Rao, Ravi, & Adimurthy, 2014).

Applications De Recherche Scientifique

Crystallography

- Field : Crystallography

- Application : Copper Iodate is used in the growth of crystals . These crystals are important in various scientific and industrial applications.

- Method : The crystal growth process involves a gel method . The Copper Iodate is mixed with a gel and allowed to grow over time.

- Results : The resulting Copper Iodate crystals have unique thermal characteristics .

Material Science

- Field : Material Science

- Application : Copper Iodate is used in the synthesis of new materials . For example, it is used in the creation of barium copper iodate .

- Method : The synthesis process involves mixing Copper Iodate with other compounds under specific conditions .

- Results : The resulting material, barium copper iodate, has a unique crystal structure .

Geochemistry

- Field : Geochemistry

- Application : Copper Iodate has been found in natural geological formations .

- Method : The identification of Copper Iodate in these formations is done through microscopic and Raman spectroscopic studies .

- Results : The presence of Copper Iodate in these formations provides insights into the geological processes that formed them .

Energetic Applications

- Field : Energetic Materials

- Application : Copper Iodate has been shown to be a strong oxidizer when combined with aluminum fuel particles for energy generating applications .

- Method : One method to produce metal iodates in situ is by using metal oxides and an energetic salt: aluminum iodate hexahydrate .

- Results : The thermal stability and reactivity of the mixture were investigated, and it was found that exothermic reactions transform metal oxides into more stable metal iodates .

Iodometric Analysis

- Field : Analytical Chemistry

- Application : Copper Iodate can be used in iodometric analysis, a type of indirect titration .

- Method : The iodine formed in the reaction between iodide ion and an oxidizing agent is measured. The amount of standard sodium thiosulfate solution required to titrate the liberated iodine is then equivalent to the amount of oxidizing agent .

- Results : Iodometric methods can be used for the quantitative determination of strong oxidizing agents such as potassium dichromate, permanganate, hydrogen peroxide, cupric ion and oxygen .

Redox Reactions

- Field : Chemistry

- Application : Copper Iodate can participate in redox reactions .

- Method : This involves a typical iodate-iodide redox reaction .

- Results : The presence of Copper Iodate makes the reaction more complicated since it can also be reduced to give Copper Iodide .

Biocidal Applications

- Field : Energetic Materials

- Application : Copper Iodate has been shown to be effective for neutralizing spore-forming bacteria by generating iodine gas as a long-lived bactericide .

- Method : One method to produce metal iodates in situ is by using metal oxides and an energetic salt: aluminum iodate hexahydrate .

- Results : The thermal stability and reactivity of the mixture were investigated, and it was found that exothermic reactions transform metal oxides into more stable metal iodates .

Combustion Performance

- Field : Energetic Materials

- Application : Copper Iodate-based aluminized electrospray-assembled nanocomposites have been used in combustion and biocidal performance .

- Method : The traditional approach to create a nanocomposite thermite is by physical mixing .

- Results : These microparticle-assembled nanocomposites show significantly improved reactivity .

Thermal Characterizations

Safety And Hazards

Orientations Futures

Ongoing research into stabilizing the compound could broaden its potential applications. For example, the field of materials science and engineering is keenly interested in the properties of copper compounds, and modifications to the chemical makeup of Copper (II) iodide could lead to innovations in this sphere .

Propriétés

IUPAC Name |

copper;diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVVIWYEOKVOFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

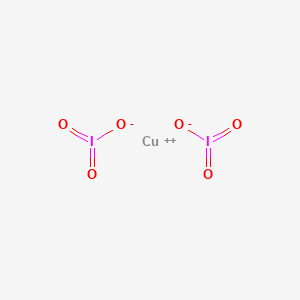

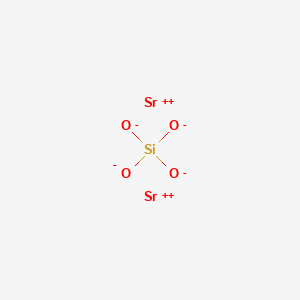

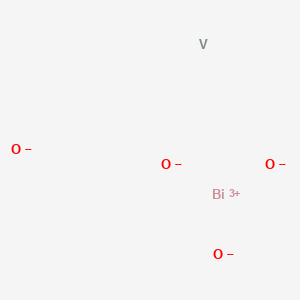

[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(IO3)2, CuI2O6 | |

| Record name | copper(II) iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430942 | |

| Record name | Copper(2+) diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper iodate | |

CAS RN |

13454-89-2 | |

| Record name | Copper(2+) diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)